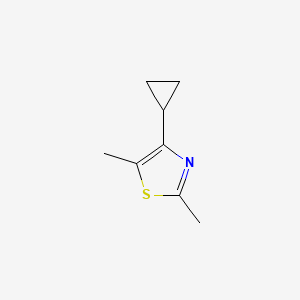

4-Cyclopropyl-2,5-dimethylthiazole

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H11NS |

|---|---|

Molecular Weight |

153.25 g/mol |

IUPAC Name |

4-cyclopropyl-2,5-dimethyl-1,3-thiazole |

InChI |

InChI=1S/C8H11NS/c1-5-8(7-3-4-7)9-6(2)10-5/h7H,3-4H2,1-2H3 |

InChI Key |

KDRSCQXUIMRGID-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)C)C2CC2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclopropyl 2,5 Dimethylthiazole and Its Precursors

Retrosynthetic Analysis of the 4-Cyclopropyl-2,5-dimethylthiazole Scaffold

A retrosynthetic analysis of this compound suggests several feasible disconnection points, primarily centered around the formation of the thiazole (B1198619) ring. The most common approach involves dissecting the ring into components that can be readily assembled.

A primary disconnection can be made at the C2-N3 and C4-C5 bonds, which is characteristic of the well-known Hantzsch thiazole synthesis. This approach identifies an α-haloketone and a thioamide as the key precursors. Specifically, for the target molecule, this would involve the disconnection to 3-bromo-3-cyclopropyl-2-butanone and ethanethioamide.

An alternative disconnection across the C2-S1 and C4-N3 bonds points towards a [3+2] cycloaddition strategy. This would involve a three-atom component providing the C-N-C backbone and a two-atom component supplying the S-C fragment.

Further analysis could also consider the sequential introduction of the substituents onto a pre-formed thiazole ring. However, this often involves challenges with regioselectivity.

| Disconnection Strategy | Precursors | Synthetic Approach |

| C2-N3 and C4-C5 Bonds | 3-Bromo-3-cyclopropyl-2-butanone and Ethanethioamide | Hantzsch Thiazole Synthesis |

| C2-S1 and C4-N3 Bonds | A C-N-C fragment and a S-C fragment | [3+2] Cycloaddition |

| Substituent Introduction | Pre-formed thiazole ring | Sequential functionalization |

Classical and Modern Synthetic Routes to the Thiazole Core

The synthesis of the thiazole nucleus is a well-established area of organic chemistry, with several named reactions providing reliable access to this heterocyclic system.

The Hantzsch thiazole synthesis, first described in 1887, remains a cornerstone for the construction of thiazole rings. synarchive.com It involves the condensation reaction between an α-haloketone and a thioamide. synarchive.comwikipedia.orgyoutube.comyoutube.com For the synthesis of this compound, this would entail the reaction of a suitable α-haloketone bearing a cyclopropyl (B3062369) group with ethanethioamide.

The general mechanism commences with an SN2 reaction where the sulfur of the thioamide attacks the α-carbon of the haloketone. youtube.com This is followed by an intramolecular condensation and dehydration to form the aromatic thiazole ring. youtube.com The reaction is often carried out with heating in a suitable solvent like methanol. youtube.com

Adaptations to the classical Hantzsch synthesis have been developed to improve yields, shorten reaction times, and employ greener conditions. nih.gov These include the use of catalysts and microwave irradiation. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in one-pot, multi-component variations of the Hantzsch synthesis. nih.gov Furthermore, acidic conditions can alter the regioselectivity of the condensation, particularly when using N-monosubstituted thioureas. rsc.org

A general synthesis of 5-acyl-2-dialkylaminothiazoles has been developed by condensing N,N-disubstituted thioureas with amide acetals, followed by reaction with α-haloketones. ias.ac.in

Beyond the Hantzsch synthesis, other methods have been developed for constructing the thiazole ring. These often involve cycloaddition or multicomponent condensation reactions.

[3+2] cycloaddition reactions offer a powerful alternative for forming five-membered rings. For example, 2-trifluoromethyl-4,5-disubstituted thiazoles have been synthesized via the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with 2,2,2-trifluoroacetaldehyde O-(aryl)oxime. rsc.org Another approach involves the asymmetric [3+2] cycloaddition of thiazolium salts with electron-deficient components, catalyzed by chiral N,N'-dioxide/metal complexes. rsc.org

Condensation reactions are also prevalent. One-pot, four-component condensation-cyclization reactions have been developed for the synthesis of thiazole derivatives. researchgate.net The Cook-Heilbron synthesis, for example, involves the condensation of an α-aminonitrile with carbon disulfide. wikipedia.org Thiazoles can also be synthesized from N-substituted α-amino acids using thionyl chloride and a base, proceeding through carboxylic acid activation, intramolecular cyclization, and deoxygenation. nih.gov

Other notable methods include the reaction of α-diazoketones with thioamides catalyzed by trifluoromethanesulfonic acid and the copper-catalyzed condensation of oximes, anhydrides, and potassium thiocyanate. organic-chemistry.org

Introduction and Functionalization Strategies for Cyclopropyl and Methyl Substituents

The synthesis of the target molecule requires the specific placement of cyclopropyl and methyl groups on the thiazole ring. This can be achieved either by using appropriately substituted starting materials in the ring-forming reaction or by functionalizing a pre-formed thiazole core.

Introducing a cyclopropyl group onto a heterocyclic ring can be accomplished through several methods. Palladium-catalyzed direct cyclopropylation of heterocycles, such as 1,3-azoles, has been reported using a simple palladium catalyst. nih.gov This method often proceeds with retention of the relative configuration of the cyclopropyl group.

Enzymatic methods have also emerged for the stereoselective synthesis of cyclopropanes. Engineered cytochrome P450 enzymes can catalyze the cyclopropanation of heteroatom-bearing alkenes. acs.org Similarly, iridium-containing cytochromes have been used for the stereoselective cyclopropanation of methylene-substituted saturated heterocycles. acs.org

Other synthetic approaches to cyclopropanes include the palladium-catalyzed cross-coupling of tricyclopropylbismuth (B1255716) with heterocyclic halides and photocatalytic methods using visible light. organic-chemistry.org

The regioselective introduction of methyl groups onto a thiazole ring is crucial for the synthesis of this compound. The inherent reactivity of the thiazole ring dictates the position of electrophilic substitution. The C5 position is generally more electron-rich and thus more susceptible to electrophilic attack. pharmaguideline.com

Direct C-H bond functionalization offers a modern approach to methylation. Nickel-catalyzed direct C5-H bond arylation of thiazole derivatives has been achieved, and similar principles could be applied to methylation. chemrxiv.org The mechanism of C-H activation in 4-methylthiazole (B1212942) has been studied and found to involve electrophilic aromatic substitution. chemrxiv.org

Alternatively, if a pre-formed thiazole is used, a halogen atom can be introduced at a specific position and then replaced with a methyl group via a cross-coupling reaction.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step in the synthesis of this compound to maximize yield and purity while minimizing reaction time and cost. While specific studies on this exact molecule are not extensively documented in publicly available literature, general principles of thiazole synthesis optimization can be applied. Key parameters that are typically manipulated include temperature, solvent, catalyst, and reactant stoichiometry.

For the classical Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone, several factors can be fine-tuned. The choice of solvent is paramount; for instance, refluxing in ethanol (B145695) is a common starting point. nih.gov However, exploring a range of solvents with varying polarities and boiling points can significantly impact reaction rates and yields.

The reaction temperature is another crucial variable. While some syntheses proceed efficiently at room temperature, others require heating to overcome activation energy barriers. Microwave irradiation has emerged as a powerful tool for accelerating reaction times and improving yields in thiazole synthesis. nih.gov For example, in the synthesis of certain trisubstituted thiazoles, microwave-assisted catalyst-free domino reactions in an aqueous medium have been shown to be highly effective. A systematic study would involve screening a range of temperatures to find the optimal balance between reaction rate and the formation of side products.

The choice and concentration of the base or catalyst, if required, also play a significant role. For instance, in the synthesis of 2-iminothiazolines, employing 10% dioxane as a cosolvent at 100 °C for 30 minutes can lead to a 90% yield. mdpi.com Adjusting the stoichiometry of the reactants is another common optimization strategy to ensure the complete conversion of the limiting reagent.

A hypothetical optimization study for the synthesis of this compound from cyclopropyl thioacetamide (B46855) and 3-chloro-2-butanone (B129570) could involve a design of experiments (DoE) approach. This would allow for the simultaneous investigation of multiple variables.

Table 1: Hypothetical Optimization Parameters for this compound Synthesis

| Parameter | Range to be Tested | Rationale |

| Solvent | Ethanol, Isopropanol, Acetonitrile (B52724), Toluene | To assess the effect of solvent polarity and boiling point on reaction efficiency. |

| Temperature (°C) | 25 (RT), 50, 78 (Reflux in EtOH), 110 (Reflux in Toluene) | To determine the optimal thermal energy required for the reaction. |

| Base | None, Pyridine, Triethylamine, K₂CO₃ | To investigate the effect of a base on the rate of cyclization. |

| Reaction Time (h) | 1, 3, 6, 12 | To identify the point of maximum conversion without significant decomposition. |

By systematically varying these parameters and analyzing the resulting product yields, an optimized protocol for the synthesis of this compound can be established.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several strategies can be employed to create more sustainable methods. These approaches focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

One of the primary tenets of green chemistry is the use of environmentally benign solvents. orgsyn.org Water is an ideal green solvent, and its use in thiazole synthesis has been explored. Deep eutectic solvents (DESs), which are mixtures of hydrogen bond donors and acceptors, offer another green alternative to traditional volatile organic compounds (VOCs). These solvents are often biodegradable, non-toxic, and can be recycled. For instance, a mixture of L-proline and ethylene (B1197577) glycol has been successfully used as a medium for the synthesis of thiazolo[5,4-d]thiazoles, achieving yields of up to 75%.

The use of recyclable catalysts is another key aspect of green synthesis. Heterogeneous catalysts, such as silica-supported tungstosilisic acid or biocatalysts like cross-linked chitosan (B1678972) hydrogel, can be easily separated from the reaction mixture and reused, reducing waste and cost. The PIBTU-CS hydrogel, for example, has been shown to be an effective and eco-friendly biocatalyst for the synthesis of novel thiazole derivatives with high yields.

Energy efficiency can be improved through the use of alternative energy sources like microwave and ultrasonic irradiation. nih.govorgsyn.org These methods often lead to significantly shorter reaction times and can enhance product yields compared to conventional heating.

Furthermore, adopting one-pot, multi-component reactions (MCRs) aligns with the principles of atom economy and process simplification. By combining multiple synthetic steps into a single operation, MCRs reduce the need for intermediate purification steps, thereby minimizing solvent usage and waste generation.

Table 2: Green Chemistry Strategies for Thiazole Synthesis

| Green Chemistry Principle | Application in Thiazole Synthesis | Potential Benefit for this compound |

| Use of Safer Solvents | Water, Deep Eutectic Solvents (DESs), Polyethylene (B3416737) Glycol (PEG) | Reduced environmental impact and improved safety profile. |

| Use of Renewable Feedstocks | Bio-derived starting materials (if applicable for precursors) | Increased sustainability of the overall process. |

| Use of Catalysis | Recyclable heterogeneous catalysts, biocatalysts | Minimized waste, lower catalyst loading, and cost savings. |

| Energy Efficiency | Microwave irradiation, ultrasonic irradiation | Faster reaction times and reduced energy consumption. |

| Atom Economy | Multi-component reactions (MCRs) | Simplified procedures and reduced waste generation. |

By integrating these green chemistry approaches, the synthesis of this compound can be made more environmentally friendly and sustainable, addressing the growing need for greener chemical manufacturing processes.

Chemical Reactivity, Derivatization, and Transformation Studies of 4 Cyclopropyl 2,5 Dimethylthiazole

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Thiazole (B1198619) Ring

The reactivity of the thiazole ring in 4-cyclopropyl-2,5-dimethylthiazole is governed by the electronic properties of the heterocyclic system and its substituents. The thiazole ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic attack compared to benzene (B151609). pharmaguideline.comtsijournals.com

Electrophilic Aromatic Substitution: In general, electrophilic substitution on the thiazole ring preferentially occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.comwikipedia.org This reactivity is enhanced by the presence of electron-donating groups on the ring. pharmaguideline.comtsijournals.com However, in this compound, the C5 position is occupied by a methyl group, and the C4 position by a cyclopropyl (B3062369) group. With no available hydrogen atoms at the most reactive positions, direct electrophilic aromatic substitution on the thiazole ring itself is highly unlikely under standard conditions. pharmaguideline.com Any electrophilic attack would likely target the substituents.

Nucleophilic Aromatic Substitution: Nucleophilic attack on the thiazole nucleus typically targets the C2 position, which is the most electron-deficient. pharmaguideline.comnumberanalytics.com For a nucleophilic substitution reaction to occur, the presence of a good leaving group at this position is generally required. numberanalytics.com In this compound, the C2 position bears a methyl group, which is not a facile leaving group. Therefore, direct nucleophilic substitution on the ring is challenging. Such reactions would necessitate prior functionalization of one of the methyl groups, for instance, through halogenation, to create a suitable leaving group for subsequent substitution. tsijournals.com Quaternization of the ring nitrogen can also increase the acidity of the C2-protons (if present) and activate the ring for nucleophilic attack. pharmaguideline.com

Reactivity of the Cyclopropyl Group: Ring Opening and Functionalization

The cyclopropyl group attached to the thiazole ring at the C4 position is a key site for chemical transformations due to its inherent ring strain, which is approximately 115 kJ/mol. rsc.org This strain allows the cyclopropyl ring to behave similarly to a double bond, participating in reactions that involve ring-opening. rsc.orgwikipedia.org

The reactivity of the cyclopropyl ring is influenced by the attached thiazole moiety. The cyclopropyl group can act as a π-electron donor through hyperconjugation, potentially influencing the electronic properties of the heterocyclic ring. stackexchange.com Ring-opening reactions of cyclopropanes can be initiated by various methods, including thermolysis, oxidation, and catalysis by transition metals or acids. researchgate.netnih.gov For aryl-substituted cyclopropanes, ring-opening can be facilitated via single-electron transfer or through activation with an electrophile. researchgate.net

In the context of this compound, potential reactions of the cyclopropyl group include:

Acid-Catalyzed Ring Opening: In the presence of a strong acid, the cyclopropane (B1198618) ring could be protonated, leading to a carbocationic intermediate that can be trapped by a nucleophile, resulting in a 1,3-difunctionalized product.

Oxidative Ring Opening: Oxidative cleavage, potentially using reagents like ceric ammonium (B1175870) nitrate (B79036) or through photoredox catalysis, could lead to the formation of various functionalized products. nih.gov

Rearrangement Reactions: Under thermal or catalytic conditions, the cyclopropyl group could undergo rearrangement, such as the Cloke–Wilson rearrangement, to form larger heterocyclic systems. rsc.org Such rearrangements often proceed through zwitterionic intermediates. rsc.org

These ring-opening strategies offer a pathway to significantly alter the molecular scaffold, providing access to a range of derivatives with different structural features.

Transformations of the Methyl Substituents: Oxidation and Halogenation

The two methyl groups at the C2 and C5 positions of the thiazole ring are important handles for derivatization. Their reactivity is influenced by their position on the heterocyclic ring.

Oxidation: The thiazole ring itself is generally resistant to oxidation. slideshare.net However, the methyl substituents can be oxidized. The 2-methyl group is particularly susceptible to oxidation due to the electron-withdrawing nature of the adjacent ring nitrogen. ias.ac.in Oxidation can be achieved using various oxidizing agents to yield corresponding alcohols, aldehydes, or carboxylic acids. For example, 2-methylthiazoles can be oxidized to 2-thiazolecarboxylic acids. ias.ac.in These oxidized products serve as versatile intermediates for further synthetic modifications, such as esterification or amide bond formation.

Halogenation: Halogenation of the methyl groups, typically via free-radical pathways, provides a crucial entry point for further functionalization. N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) under UV irradiation or with a radical initiator are commonly used for benzylic-type halogenation of methyl groups on heterocyclic rings. The resulting halomethylthiazoles are valuable precursors for a variety of reactions. tsijournals.com For instance, a bromomethyl derivative can readily undergo nucleophilic substitution with a range of nucleophiles or serve as a substrate in coupling reactions.

| Transformation | Reagent/Condition | Product Type |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, SeO2) | Carboxylic acids, Aldehydes |

| Halogenation | NBS, NCS / Radical initiator | Halomethyl derivatives |

Metal-Catalyzed Coupling Reactions Involving this compound

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and they can be applied to functionalize this compound. numberanalytics.comresearchgate.net The primary routes for engaging this molecule in such reactions involve either C-H activation or the use of a pre-functionalized derivative, typically a halogenated one.

Given the fully substituted nature of the thiazole ring in the target molecule, direct C-H activation on the ring is not feasible. However, C-H activation of the methyl groups is a possibility, though it often requires specific directing groups. A more straightforward approach involves the halogenation of the methyl groups, as discussed in the previous section. The resulting halomethyl derivatives can then participate in a variety of coupling reactions.

Alternatively, if a halogen atom were present on the thiazole ring (e.g., a hypothetical 2-halo-4-cyclopropyl-5-methylthiazole), it would be an excellent substrate for numerous cross-coupling reactions. tsijournals.comresearchgate.net

Common Cross-Coupling Reactions for Thiazole Derivatives:

| Coupling Reaction | Thiazole Reagent | Coupling Partner | Catalyst System (Typical) |

| Suzuki-Miyaura | Halogenated Thiazole | Boronic acid/ester | Pd(0)/Pd(II) |

| Stille | Halogenated Thiazole | Organostannane | Pd(0)/Pd(II) |

| Negishi | Halogenated Thiazole | Organozinc | Pd(0)/Ni(II) |

| Heck | Halogenated Thiazole | Alkene | Pd(0)/Pd(II) |

These reactions would allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkenyl groups, significantly expanding the chemical space accessible from the this compound scaffold. numberanalytics.comacs.org

Synthesis of Derivatives and Analogues for Structure-Activity Relationship (SAR) Studies

The synthesis of derivatives and analogues of a lead compound is a cornerstone of medicinal chemistry, aimed at establishing structure-activity relationships (SAR) to optimize biological activity, selectivity, and pharmacokinetic properties. researchgate.netnih.gov The this compound scaffold offers multiple points for modification to generate a library of analogues for SAR studies.

Strategies for Derivatization:

Modification of the Cyclopropyl Group: As detailed in section 3.2, ring-opening of the cyclopropyl group can generate linear chains with various functional groups, allowing for exploration of the steric and electronic requirements at the C4 position.

Functionalization of the Methyl Groups: Oxidation or halogenation of the C2 and C5 methyl groups, followed by subsequent reactions (e.g., etherification, amination, coupling reactions), can introduce a wide range of substituents. nih.gov For instance, converting the methyl group to a carboxylic acid allows for the synthesis of amide or ester libraries. kau.edu.sa

Synthesis from Building Blocks: A de novo synthesis approach, such as the Hantzsch thiazole synthesis, allows for maximum diversity. tandfonline.com By varying the initial thioamide and α-haloketone components, analogues with different substituents at the C2, C4, and C5 positions can be systematically prepared. For example, using a different thioamide would modify the C2 substituent, while using a different α-haloketone would alter the C4 and C5 substituents.

These synthetic strategies enable a thorough investigation of how changes in different regions of the molecule impact its biological profile, guiding the design of more potent and effective compounds. nih.govnih.gov

Stereochemical Considerations in Reactions Involving Chiral Intermediates or Products

Stereochemistry plays a critical role in the biological activity of molecules. While this compound itself is an achiral molecule, many of its potential reactions can introduce stereogenic centers, leading to the formation of stereoisomers (enantiomers or diastereomers).

Sources of Stereoisomerism:

Reactions on the Cyclopropyl Group: Ring-opening of the cyclopropyl ring can create one or more stereocenters. For example, the addition of a nucleophile to a protonated cyclopropane can generate a chiral center. Certain cascade reactions are known to produce products with contiguous stereogenic centers. acs.org

Functionalization of Methyl Groups: If a methyl group is functionalized to a CH(X)Y group where X and Y are different, a new chiral center is created.

Asymmetric Synthesis: The use of chiral reagents, catalysts, or auxiliaries during the synthesis or derivatization of the molecule can induce stereoselectivity, leading to the preferential formation of one stereoisomer over another. Asymmetric synthesis is a key strategy in modern drug development to produce enantiomerically pure compounds. carewellpharma.in

When chiral products are formed, the separation of enantiomers (resolution) or the characterization of diastereomers becomes necessary. It is crucial to evaluate the biological activity of individual stereoisomers, as they often exhibit different potencies and pharmacological profiles.

Advanced Spectroscopic and Structural Elucidation of 4 Cyclopropyl 2,5 Dimethylthiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 15N and 2D-NMR Techniques for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds. A combination of 1D (¹H, ¹³C, ¹⁵N) and 2D-NMR techniques would be employed to unambiguously assign the structure of 4-cyclopropyl-2,5-dimethylthiazole.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to reveal the distinct electronic environments of the protons in the molecule.

Cyclopropyl (B3062369) Protons: The four protons on the cyclopropyl ring are diastereotopic and would exhibit complex splitting patterns. They are anticipated to appear as multiplets in the upfield region, typically between 0.7 and 1.5 ppm. The methine proton (CH) attached to the thiazole (B1198619) ring would likely be the most downfield of this group.

Methyl Protons: Two sharp singlets are predicted for the two methyl groups attached to the thiazole ring. The methyl group at the C2 position is expected to resonate around δ 2.6-2.8 ppm, while the methyl group at the C5 position would likely appear slightly more upfield, around δ 2.3-2.5 ppm, based on the analysis of similar dimethylthiazole structures.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Thiazole Ring Carbons: The three carbons of the thiazole ring are expected to be significantly deshielded. Based on data for 4,5-dimethylthiazole (B1345194), the C2 carbon would be the most downfield, followed by C4 and C5. chemicalbook.com The presence of the cyclopropyl group at C4 would influence its chemical shift.

Cyclopropyl Carbons: The cyclopropyl group would show two signals: one for the methine carbon attached to the ring and another for the two equivalent methylene (B1212753) carbons, both appearing in the upfield region of the spectrum.

Methyl Carbons: Two distinct signals in the typical aliphatic region (δ 10-20 ppm) would correspond to the two methyl groups.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C2-CH₃ | 2.6-2.8 (s, 3H) | 18-20 |

| C5-CH₃ | 2.3-2.5 (s, 3H) | 12-15 |

| Cyclopropyl-CH | 1.2-1.5 (m, 1H) | 15-18 |

| Cyclopropyl-CH₂ | 0.7-1.0 (m, 4H) | 8-12 |

| C2 | - | 160-165 |

| C4 | - | 148-152 |

| C5 | - | 125-130 |

¹⁵N NMR Spectroscopy

The ¹⁵N NMR spectrum would show a single resonance corresponding to the nitrogen atom in the thiazole ring. The chemical shift for thiazole nitrogen atoms typically falls within a characteristic range, and its precise value would be influenced by the electronic effects of the cyclopropyl and dimethyl substituents.

2D-NMR Techniques

To confirm the assignments and establish connectivity, several 2D-NMR experiments would be crucial:

COSY (Correlation Spectroscopy): Would establish the coupling between the protons within the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom, confirming the C-H assignments for the methyl and cyclopropyl groups.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which in turn provides the elemental composition. For this compound (C₉H₁₁NS), the calculated exact mass would be confirmed to within a few parts per million.

Electron Ionization (EI) mass spectrometry would reveal characteristic fragmentation patterns useful for structural confirmation. The analysis of related alkylthiazoles, such as 4,5-dimethyl-2-(2-methylpropyl)-thiazole, suggests that fragmentation would likely involve: nist.gov

Loss of a methyl radical (•CH₃): Resulting in a fragment ion [M-15]⁺.

Loss of the cyclopropyl group: Cleavage of the C4-cyclopropyl bond would lead to a significant [M-41]⁺ fragment.

Ring Cleavage: Thiazole rings can undergo characteristic ring fissions, leading to smaller fragment ions that can help to confirm the core structure.

Predicted HRMS Fragmentation for this compound

| m/z (Predicted) | Formula | Identity |

| 165.0663 | C₉H₁₁NS⁺ | [M]⁺ (Molecular Ion) |

| 150.0428 | C₈H₈NS⁺ | [M - CH₃]⁺ |

| 124.0299 | C₆H₆NS⁺ | [M - C₃H₅]⁺ |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy provide complementary information about the vibrational modes of a molecule, confirming the presence of specific functional groups.

C-H Vibrations: The spectrum would show C-H stretching vibrations for the sp²-hybridized carbons of the thiazole ring and the sp³-hybridized carbons of the methyl and cyclopropyl groups.

Thiazole Ring Vibrations: Characteristic ring stretching vibrations for the C=N and C=C bonds are expected in the 1600-1450 cm⁻¹ region. Data from 4,5-dimethylthiazole can be used as a reference. chemicalbook.com

Cyclopropyl Ring Vibrations: The cyclopropyl group has characteristic C-H stretching absorptions near 3100 cm⁻¹ and ring deformation (breathing) modes at lower frequencies.

Methyl Group Vibrations: Symmetric and asymmetric bending vibrations for the methyl groups would appear in the 1460-1370 cm⁻¹ region.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

Should this compound be obtained as a suitable single crystal, X-ray crystallography would provide the definitive solid-state structure. This technique would yield precise data on:

Bond Lengths and Angles: Unambiguously confirming the thiazole ring geometry and the bond distances to the substituents.

Conformational Analysis: Determining the dihedral angle between the plane of the thiazole ring and the cyclopropyl group, revealing any steric strain.

Intermolecular Interactions: Identifying any significant packing forces, such as π-π stacking or C-H···N interactions in the crystal lattice.

While no specific crystal structure for the title compound is available, studies on other substituted thiazoles demonstrate the power of this technique to provide a detailed three-dimensional view of the molecular architecture. acs.org

Chiroptical Spectroscopy for Enantiomeric Purity (if applicable)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD), are used to analyze chiral molecules. The structure of this compound lacks any stereocenters and is achiral. Therefore, the molecule would not exhibit optical activity, and this method of analysis is not applicable.

Advanced Hyphenated Techniques for Structural Characterization (e.g., GC-MS, LC-MS methods)

Hyphenated techniques are essential for the analysis of compounds within complex mixtures and provide robust structural data.

Gas Chromatography-Mass Spectrometry (GC-MS): This would be a primary tool for the analysis of this likely volatile compound. GC would separate the compound from any impurities or reaction byproducts, and the resulting mass spectrum would provide both the molecular weight and a fragmentation pattern for identification. Retention indices, such as those cataloged in the NIST database for similar compounds like 4,5-dimethyl-2-(2-methylpropyl)-thiazole, could be used to aid in its identification in complex matrices. nist.govnist.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS would also be a powerful analytical tool. It is particularly useful if the compound is part of a less volatile mixture. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would likely be used, which are softer ionization methods that often result in a prominent molecular ion peak, simplifying mass determination.

Computational Chemistry and Theoretical Investigations of 4 Cyclopropyl 2,5 Dimethylthiazole

Quantum Chemical Calculations: Electronic Structure, Molecular Orbitals, and Frontier Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods, which are based on the principles of quantum mechanics, can elucidate the electronic structure, distribution of electrons, and the energies and shapes of molecular orbitals. For a molecule like 4-cyclopropyl-2,5-dimethylthiazole, such calculations would provide invaluable insights into its stability, reactivity, and potential chemical behavior.

A key aspect of these calculations is the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that helps in predicting the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap generally implies high stability and low reactivity.

Despite the power of these methods, a detailed analysis of the electronic structure, molecular orbitals, and frontier orbitals for this compound is not present in the current body of scientific literature.

Density Functional Theory (DFT) Studies for Optimized Geometries and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost for studying molecular systems. DFT calculations are instrumental in determining the optimized, lowest-energy three-dimensional structure of a molecule. For this compound, this would involve pinpointing the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation.

Furthermore, DFT is a powerful tool for predicting various spectroscopic properties. Theoretical vibrational frequencies, obtained from DFT calculations, can be compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the compound. Similarly, DFT can be employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are crucial for confirming the molecular structure. Predictions of electronic absorption spectra using Time-Dependent DFT (TD-DFT) can also provide insights into the molecule's behavior upon interaction with light.

A search of published research indicates that specific DFT studies to determine the optimized geometry and predict the spectroscopic properties of this compound have not been reported.

| Computational Data for this compound (Illustrative) | |

| Parameter | Value |

| Optimized Bond Lengths (Å) | Data not available |

| Optimized Bond Angles (°) | Data not available |

| Predicted Vibrational Frequencies (cm⁻¹) | Data not available |

| Predicted ¹H NMR Chemical Shifts (ppm) | Data not available |

| Predicted ¹³C NMR Chemical Shifts (ppm) | Data not available |

| HOMO-LUMO Energy Gap (eV) | Data not available |

| Note: This table is for illustrative purposes only. A comprehensive literature search did not yield specific computational data for this compound. |

Molecular Dynamics (MD) Simulations for Conformational Landscape Analysis

Molecular Dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide a detailed view of the conformational landscape of a molecule. For a flexible molecule such as this compound, which possesses rotatable bonds, MD simulations would be crucial for exploring the different spatial arrangements (conformers) it can adopt and their relative stabilities.

These simulations can reveal the preferred conformations of the cyclopropyl (B3062369) and methyl groups relative to the thiazole (B1198619) ring, as well as the dynamics of transitions between different conformational states. Understanding the conformational landscape is essential as the biological activity and physical properties of a molecule can be highly dependent on its three-dimensional shape.

Currently, there are no published studies that have employed molecular dynamics simulations to analyze the conformational landscape of this compound.

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. For this compound, computational methods could be used to investigate its synthesis, potential degradation pathways, or its reactions with other chemical species.

For instance, theoretical calculations could be employed to study the Hantzsch thiazole synthesis, a common method for preparing thiazole derivatives, to understand the energetics and intermediates involved in the formation of this specific compound. Such studies are invaluable for optimizing reaction conditions and for predicting potential side products.

No computational studies elucidating the reaction mechanisms involving this compound are currently available in the scientific literature.

Quantitative Structure-Activity Relationship (QSAR) Modeling (purely theoretical)

Quantitative Structure-Activity Relationship (QSAR) models are theoretical models that aim to correlate the chemical structure of a series of compounds with their biological activity or a particular chemical property. In a purely theoretical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for a set of related molecules. Statistical methods are then used to build a mathematical equation that relates these descriptors to the observed activity.

For this compound, a QSAR study would require a dataset of structurally similar thiazole derivatives with known activities. The model could then be used to predict the activity of this compound and to guide the design of new, more potent analogues.

As there are no reported biological activity data specifically for this compound, and consequently no datasets available, no theoretical QSAR models have been developed for this compound.

In Silico Prediction of Potential Interaction Sites and Reactivity

In silico methods, which are computational approaches to screening and analysis, can be used to predict the potential interaction sites and reactivity of a molecule. By calculating properties such as the electrostatic potential surface, local ionization potential, and Fukui functions, researchers can identify regions of a molecule that are likely to be involved in interactions with other molecules, such as biological macromolecules or chemical reagents.

For this compound, these methods could highlight the electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack. The nitrogen and sulfur atoms of the thiazole ring, for example, are expected to be potential sites for hydrogen bonding or coordination to metal ions. The electrostatic potential surface would visually represent these reactive hotspots.

A thorough review of existing literature indicates that no specific in silico studies have been published to predict the potential interaction sites and reactivity of this compound.

| Predicted Reactivity and Interaction Sites for this compound (Theoretical) | |

| Property | Prediction |

| Electrostatic Potential Maxima (kcal/mol) | Data not available |

| Electrostatic Potential Minima (kcal/mol) | Data not available |

| Fukui Functions (f_k^+, f_k^-, f_k^0) | Data not available |

| Predicted pKa | Data not available |

| Note: This table is intended to show the types of data that would be generated from such a study. No specific data has been published for this compound. |

Biological Interactions and Mechanistic Insights of 4 Cyclopropyl 2,5 Dimethylthiazole Excluding Clinical/safety

In Vitro Enzyme Inhibition/Activation Studies and Mechanistic Pathways

Thiazole-based compounds have been identified as inhibitors of various enzymes critical to disease pathways. Although direct enzyme inhibition studies on 4-cyclopropyl-2,5-dimethylthiazole are not prominent in the literature, research on analogous structures provides significant insights into potential mechanisms.

Molecular docking studies on a series of (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives have identified secreted aspartic proteinase (SAP) as a plausible antifungal target. researchgate.net SAPs are crucial virulence factors for pathogenic fungi like Candida albicans. The docking analysis suggests that these cyclopropyl-thiazole compounds can fit into the active site of the enzyme, indicating a potential mechanism for their potent antifungal activity. researchgate.net

Furthermore, other thiazole (B1198619) derivatives have been shown to target different enzymes. For instance, certain thiazolyl-pyrazoline hybrids have demonstrated potential inhibitory activity against dihydrofolate reductase (DHFR), an established target for antituberculosis agents. nih.gov This highlights the versatility of the thiazole scaffold in interacting with diverse enzyme active sites, a characteristic that could extend to this compound.

Receptor Binding Profiling and Ligand-Target Interactions in Model Systems

The interaction between a ligand and its biological target is fundamental to its mechanism of action. For cyclopropyl-thiazole derivatives, molecular docking simulations have elucidated potential binding modes with specific enzyme targets.

In the case of the antifungal (2-(cyclopropylmethylidene)hydrazinyl)thiazole compounds, their interaction with secreted aspartic proteinase (SAP) has been modeled. researchgate.net These in silico studies provide a hypothesis for how these ligands bind within the protein's active site, forming interactions that lead to the inhibition of its catalytic function. Such studies are crucial for understanding the structure-activity relationships and for the rational design of more potent inhibitors. researchgate.net

While specific receptor binding profiles for this compound are not available, the broader class of thiazoles is known to interact with a range of biological targets. For example, some derivatives have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and as activators of Sirtuin 1 (SIRT1), demonstrating the scaffold's ability to be tailored for specific receptor interactions. ijper.orgnih.gov

Cellular Uptake and Subcellular Localization Mechanisms (e.g., in cell lines, not human clinical context)

The ability of a compound to penetrate cell membranes and localize to its site of action is critical for its biological activity. Studies on cyclopropyl-thiazole derivatives have included evaluations of their effects on various cell lines, providing insights into their cellular interactions.

The cytotoxicity of novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives was evaluated against mouse L929 fibroblast cells and African green monkey kidney (VERO) cells using the MTT assay. researchgate.net This assay, which measures the metabolic activity of live cells by observing the conversion of the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), helps to determine if the compounds' antimicrobial effects occur at concentrations non-toxic to mammalian cells. researchgate.netnih.gov The results indicated that the antifungal and anti-parasitic activity of these compounds occurred at concentrations that were not cytotoxic to the tested mammalian cell lines. researchgate.net

Furthermore, investigations into novel dicyclopropyl-thiazole compounds revealed that they increased the permeability of the membrane or cell wall of C. albicans. nih.gov This suggests a mechanism of action that involves direct interaction with and disruption of the fungal cell envelope, a key process for cellular uptake and induction of cell death.

Investigation of Molecular Pathways Affected by this compound in Model Systems (e.g., microbial, fungal, cell lines)

The biological activity of thiazole derivatives stems from their ability to modulate specific molecular pathways. Research in various model systems has begun to uncover these mechanisms for cyclopropyl-thiazole compounds.

In fungal models, a primary affected pathway appears to be related to virulence factors. The potential inhibition of secreted aspartic proteinase (SAP) by cyclopropyl-thiazole derivatives suggests a direct impact on the pathogenesis of Candida species. researchgate.net Additionally, studies have shown that dicyclopropyl-thiazole compounds can disrupt the integrity of the fungal cell membrane, a critical pathway for maintaining cellular homeostasis. nih.gov

In other model systems, cyclopropyl-thiazole derivatives have demonstrated antioxidant activity. A series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole compounds were evaluated for their ability to scavenge free radicals using DPPH and ABTS assays, showing moderate to high antioxidant capacity. semanticscholar.org This suggests an ability to interfere with oxidative stress pathways.

Broader studies on the thiazole scaffold have shown effects on various cancer-related pathways. Derivatives have been developed that show potent inhibitory activity against cancer cell lines such as HeLa, HepG2, and MCF-7, often through the inhibition of targets like EGFR or by inducing apoptosis. ijper.orgmdpi.comnih.gov

Structure-Based Design Principles Applied to Thiazole Scaffolds

The thiazole ring is considered a "privileged structure" in medicinal chemistry due to its presence in numerous approved drugs and its ability to interact with a wide array of biological targets. nih.gov The synthesis and modification of this scaffold are central to the development of new therapeutic agents.

The Hantzsch thiazole synthesis, which involves the reaction of an α-halocarbonyl compound with a thioamide, remains a cornerstone for creating thiazole derivatives. ijper.orgnih.gov This and other synthetic methods allow for extensive modification at various positions of the thiazole ring, enabling the fine-tuning of a compound's physicochemical and biological properties. nih.govnih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the potency of thiazole-based compounds. These studies have revealed key insights into how different substituents affect biological activity.

Table 1: Structure-Activity Relationship (SAR) Insights for Thiazole Derivatives

| Scaffold/Derivative Class | Substituent/Modification | Impact on Biological Activity | Reference |

|---|---|---|---|

| 2,4-Disubstituted Thiazoles | Electron-withdrawing (e.g., -NO₂) or electron-donating (e.g., -OMe) groups on a phenyl ring at the thiazole moiety. | Beneficial for antibacterial and antifungal activity. | nih.gov |

| β-Pentene based Thiazoles | Hydroxyl group on the benzene (B151609) ring. | Enhances anticancer activity. | ijper.org |

| β-Pentene based Thiazoles | Fluorine group on the benzene ring. | Decreases anticancer activity. | ijper.org |

| 2,5-Disubstituted Thiazoles | A nonpolar, hydrophobic moiety at position 2 of the thiazole ring. | Beneficial for antibacterial activity against MRSA strains. | nih.gov |

| Thiazole-Pyridazinone Hybrids | 4-chlorophenyl substitution. | Showed the highest anticonvulsant activity. | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Trifluoromethyl substituent. | Resulted in a loss of antifungal activity. | researchgate.net |

Antimicrobial Mechanisms of Action in Microbial Models (e.g., bacterial, fungal assays)

Thiazole derivatives containing a cyclopropyl (B3062369) fragment have demonstrated significant antimicrobial, particularly antifungal, activity in various microbial assays.

A study on novel (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives revealed potent activity against various Candida species, including clinical isolates. researchgate.net Many of the tested compounds exhibited very high activity, with Minimum Inhibitory Concentration (MIC) values often similar to or better than the standard antifungal drug, nystatin. researchgate.net The proposed mechanism for this potent antifungal effect is the inhibition of the secreted aspartic proteinase (SAP) enzyme, a key virulence factor. researchgate.net

Another series of novel dicyclopropyl-thiazole compounds also showed strong antifungal activity against yeast strains, with MIC values in the range of 0.24–7.81 µg/mL. nih.gov The mechanism for these compounds was linked to an increase in the permeability of the fungal cell wall and membrane, leading to a loss of cellular integrity. nih.gov

In bacterial models, a series of 4-cyclopropyl-thiazole derivatives were assessed for antibacterial activity against several Gram-positive and Gram-negative strains. semanticscholar.org The compounds showed moderate to low inhibitory activity against strains such as Bacillus cereus, Staphylococcus epidermidis, and Escherichia coli. semanticscholar.org

Table 2: Antimicrobial Activity of Selected Cyclopropyl-Thiazole Derivatives

| Compound Class | Microorganism | Reported MIC (μg/mL) | Reference |

|---|---|---|---|

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida spp. (ATCC strains) | 0.015 - 7.81 | researchgate.net |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida spp. (Clinical isolates) | 0.015 - 7.81 | researchgate.net |

| Dicyclopropyl-Thiazole Compounds | Yeasts (general) | 0.24 - 7.81 (most compounds) | nih.gov |

| Dicyclopropyl-Thiazole Compounds | Bacteria (general) | 125 - 1000 | nih.gov |

| 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives | Bacillus cereus | 62.5 - 250 | semanticscholar.org |

| 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives | Staphylococcus epidermidis | 31.2 - 250 | semanticscholar.org |

| 4-Cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives | Escherichia coli | 125 - 500 | semanticscholar.org |

Advanced Applications of 4 Cyclopropyl 2,5 Dimethylthiazole in Materials Science and Industrial Processes Excluding Clinical

Utilization as a Building Block in Polymer Synthesis or Material Functionalization

While direct reports on the incorporation of 4-cyclopropyl-2,5-dimethylthiazole into polymers are not extensively documented, the broader class of thiazole-containing polymers and functionalized materials suggests a strong potential for its use. Thiazole (B1198619) derivatives are recognized for their utility as building blocks in the synthesis of complex molecules and materials. The thiazole ring's aromaticity and the presence of nitrogen and sulfur heteroatoms can impart desirable electronic and physical properties to a polymer backbone.

For instance, research into thiazolo[5,4-d]thiazole-based porous polymers has demonstrated their capacity to form robust frameworks with applications in heterogeneous catalysis. mdpi.comdoi.org These polymers are synthesized through the condensation of dithiooxamide (B146897) with aldehydes, indicating a viable pathway for incorporating thiazole units into larger polymeric structures. mdpi.com The introduction of a cyclopropyl (B3062369) group, as in this compound, could further tailor the properties of such polymers, potentially influencing their porosity, thermal stability, and mechanical characteristics. Studies on new polymers containing cyclopropane (B1198618) groups have shown that their incorporation can significantly alter material properties, including viscosity, melt flow, glass-transition temperature, and thermal stability. researchgate.net

Furthermore, the concept of "scaffold hopping" in medicinal chemistry, where one core molecular structure is replaced by another to explore new chemical space and properties, can be extended to materials science. elsevierpure.com The functionalization of a 2H-thiazolo[4,5-d] researchgate.netacs.orgnih.govtriazole system highlights its role as a versatile building block for diverse transformations, suggesting that this compound could similarly serve as a foundational unit for creating novel functional materials with tailored properties. elsevierpure.com

Role in Optoelectronic Devices (e.g., OLEDs)

The field of organic electronics has seen a surge in the exploration of heterocyclic compounds for applications in devices such as organic light-emitting diodes (OLEDs). Thiazole-based materials are of particular interest due to their electronic properties. Thiazole is considered an electron-accepting heterocycle because of the electron-withdrawing nature of its imine (C=N) group. researchgate.net This characteristic has led to the incorporation of thiazole moieties into various organic semiconductors, resulting in high-performance organic electronic devices. researchgate.net

Studies on thiazole-based polythiophenes have demonstrated their potential for efficient blue-to-green light emission, a crucial aspect for display technologies. researchgate.net Moreover, research on thiazolo[5,4-d]thiazole (B1587360) derivatives has revealed their remarkable photophysical properties, strong electron-withdrawing capabilities, and high charge mobilities, making them suitable for a range of optical and optoelectronic applications. rsc.org The functionalization of these materials allows for the modulation of their photophysical properties. rsc.org

While specific research on this compound in OLEDs is not prominent, the known optoelectronic properties of related thiazole compounds provide a strong rationale for its investigation in this area. The combination of the electron-deficient thiazole ring with the unique electronic influence of the cyclopropyl group could lead to novel materials with tailored energy levels (HOMO/LUMO) and charge transport characteristics, which are critical parameters for the performance of OLEDs and other optoelectronic devices. acs.orgresearchgate.netcore.ac.uk

Application as Ligands in Catalysis (e.g., organometallic catalysis, asymmetric synthesis)

Thiazole and its derivatives, particularly thiazolines, have emerged as important ligands in the field of catalysis, including organometallic catalysis and asymmetric synthesis. rsc.org The nitrogen and sulfur atoms in the thiazole ring can coordinate with metal centers, facilitating a wide range of chemical transformations. Thiazoline-containing ligands have been successfully employed in various reactions, demonstrating their versatility. rsc.org

The development of novel chiral ligands is a cornerstone of asymmetric catalysis, and thiazoline-based structures have shown significant promise in this regard. rsc.org For example, the synthesis of 2,4,5-trisubstituted Δ2-thiazolines has been explored for their potential as chiral ligands. rsc.org While direct applications of this compound as a ligand are not extensively reported, its structural features suggest it could be a valuable candidate. The cyclopropyl group can introduce specific steric and electronic effects that could influence the selectivity and activity of a metal catalyst.

In the realm of organometallic chemistry, thiazole-containing ligands have been studied in complexes with various transition metals, such as nickel. mdpi.com These complexes have shown catalytic activity in cross-coupling reactions, with their reactivity influenced by the electronic properties of the thiazole ligand. mdpi.com The synthesis of cyclopropyl-thiazoles has been reported, indicating that such compounds are accessible and could be explored for their catalytic potential. rsc.org The unique combination of the dimethyl-substituted thiazole ring and the cyclopropyl group in this compound could lead to the development of novel catalysts with unique reactivity and selectivity profiles.

Development of Sensors or Probes Incorporating the Thiazole Moiety

The development of fluorescent sensors and probes for the detection of various analytes is a rapidly growing area of research. Thiazole-based compounds have shown significant promise in this field due to their inherent fluorescence properties and the tunability of their emission characteristics upon interaction with target molecules.

Thiazole Orange (TO) and its derivatives are well-known fluorescent dyes that exhibit a significant increase in fluorescence upon binding to nucleic acids or other biomolecules, a phenomenon attributed to the restriction of intramolecular rotation. elsevierpure.comnih.gov This "turn-on" fluorescence response makes them excellent candidates for developing sensitive probes. elsevierpure.com Researchers have synthesized various thiazole derivatives and investigated their fluorescence properties for applications in cell labeling and sensing. nih.gov

Furthermore, novel fluorescent probes based on the benzo[d]thiazole scaffold have been developed for the highly sensitive and selective detection of specific analytes like cysteine. researchgate.net These probes often exhibit a substantial fluorescence enhancement upon reaction with the target, enabling detection at very low concentrations. researchgate.net An asymmetric thiazolo-thiazole derivative has also been reported as a solvatochromic and reversible acid-base molecular switch, demonstrating the potential of thiazole-based systems in sensing changes in their environment. rsc.org

Given these precedents, this compound could serve as a core structure for the design of new fluorescent sensors. The cyclopropyl and dimethyl substituents would influence the photophysical properties of the molecule, such as its quantum yield and Stokes shift, which could be modulated to create probes for specific targets.

Agrochemical and Crop Protection Research (mechanisms in plants/pests, not human exposure/safety)

Thiazole and its derivatives have a well-established history in agrochemical research, with several commercial products containing this heterocyclic ring used for crop protection. researchgate.net These compounds exhibit a range of biological activities, including fungicidal, insecticidal, and herbicidal properties. researchgate.netnih.gov The thiazole moiety is present in fungicides like thiabendazole (B1682256) and thifluzamide. researchgate.netwikipedia.org

Recent research has highlighted the potential of cyclopropyl-containing thiazole derivatives as potent antifungal agents. A study on novel dicyclopropyl-thiazole compounds demonstrated their significant antifungal activity against Candida albicans. nih.gov The mechanism of action of these thiazole derivatives is thought to involve interaction with the fungal cell wall and/or cell membrane. nih.gov Another study on isothiazole–thiazole derivatives showed that they can exhibit high fungicidal activity by targeting oxysterol-binding protein (PcORP1) and inducing systemic acquired resistance in plants. nih.gov

The presence of a cyclopropyl group in this compound makes it a compound of high interest for agrochemical research. The unique properties of the cyclopropyl ring can enhance the biological activity of the molecule. The fungicidal mechanisms of some chemistries involve inhibiting spore germination and destroying fungal cell membranes. youtube.com Given the proven efficacy of related compounds, this compound and its derivatives warrant further investigation as potential new agents for crop protection, with a focus on understanding their specific mechanisms of action in plants and pests. nih.gov

| Related Thiazole Compound | Agrochemical Application/Research Finding | Reference |

| Dicyclopropyl-thiazole derivatives | Showed promising antifungal activity against Candida albicans. | nih.gov |

| Isothiazole–thiazole derivatives | Exhibit high fungicidal activity by targeting oxysterol-binding protein and inducing systemic acquired resistance. | nih.gov |

| 2,4-Dimethylthiazole-5-carboxylic acid | Utilized in the formulation of crop protection products, enhancing the efficacy of pesticides and herbicides. | nih.gov |

| Thiabendazole, Thifluzamide | Commercially marketed fungicides containing a thiazole moiety. | researchgate.netwikipedia.org |

Specialty Chemical Synthesis and Intermediate Production

Thiazole derivatives are valuable intermediates in the synthesis of a wide array of more complex molecules, including specialty chemicals. The thiazole ring can be readily functionalized at various positions, allowing for the construction of diverse molecular architectures. The Hantzsch thiazole synthesis, a reaction between α-haloketones and thioamides, is a prominent method for preparing thiazoles. wikipedia.orgyoutube.com

The synthesis of various substituted thiazoles has been extensively studied, highlighting their role as versatile building blocks. nih.govslideshare.net For example, 2,4-dimethylthiazole-5-carboxylic acid is recognized as a key intermediate in the synthesis of bioactive molecules. nih.govnih.gov The synthesis of cyclopropyl-containing thiazoles has also been achieved, opening up avenues for the creation of novel compounds with unique properties. rsc.orgnih.gov A facile method for preparing spirocyclopropane-anellated heterocycles, including benzothiazines, further demonstrates the synthetic utility of cyclopropylidene acetates as precursors. researchgate.net

This compound, with its specific substitution pattern, can serve as a valuable intermediate for the synthesis of a variety of specialty chemicals. The presence of the reactive methyl groups and the cyclopropyl moiety offers multiple sites for further chemical modification, enabling the production of a diverse library of downstream products for various industrial applications.

| Thiazole Intermediate | Synthetic Utility | Reference |

| 2,4-Dimethylthiazole-5-carboxylic acid | Key intermediate in the synthesis of bioactive molecules. | nih.govnih.gov |

| Spirocyclopropane-anellated heterocycles | Synthesized from cyclopropylidene acetates, serving as versatile building blocks. | researchgate.net |

| General thiazole derivatives | Used as precursors for more complex molecules in various fields. | nih.govslideshare.net |

| Cyclopropyl-thiazole derivatives | Synthesized as analogues of natural products and for structure-activity relationship studies. | nih.govfabad.org.tr |

Analytical Methodologies for Detection, Separation, and Quantification of 4 Cyclopropyl 2,5 Dimethylthiazole

Chromatographic Techniques: HPLC, GC, TLC for Separation and Purity Assessment

Chromatographic methods are the cornerstone for separating 4-Cyclopropyl-2,5-dimethylthiazole from starting materials, by-products, and other impurities, as well as for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of thiazole (B1198619) derivatives. For a compound like this compound, a reversed-phase HPLC method would be a primary choice. Aromatic compounds are effectively retained and separated on C18 or C8 columns. sielc.com The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The mobile phase typically consists of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol. Gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the efficient elution of all components in a mixture. researchgate.net For halogenated aromatic compounds that are closely related, a phenyl-based column (e.g., PFP or Phe-Hex) can offer alternative selectivity based on pi-pi interactions. chromforum.org Detection is commonly achieved using a UV-Vis detector, set at a wavelength where the thiazole ring exhibits strong absorbance. nih.gov

Gas Chromatography (GC): GC is highly suitable for the analysis of volatile and thermally stable compounds like many thiazole derivatives. mdpi.com Given the anticipated volatility of this compound, GC offers high resolution and sensitivity. A typical GC method would involve injecting the sample into a heated inlet, where it is vaporized and carried by an inert gas (e.g., helium or nitrogen) through a capillary column. The choice of stationary phase is critical; a non-polar phase like polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5) or a mid-polarity phase like phenyl-substituted polysiloxane would be appropriate for separating the target compound from related impurities based on boiling points and polarity differences. researchgate.netnih.gov Enantioselective GC, using a chiral stationary phase such as a cyclodextrin (B1172386) derivative, could be employed to separate potential enantiomers if a chiral center is present. researchgate.net

Thin-Layer Chromatography (TLC): TLC is a rapid, simple, and cost-effective technique primarily used for monitoring the progress of synthesis reactions and for preliminary purity checks. researchgate.net A silica (B1680970) gel plate typically serves as the stationary phase, and a mixture of organic solvents (e.g., hexane (B92381) and ethyl acetate) acts as the mobile phase. The separation is based on the differential adsorption of the compounds to the silica. After development, the spots can be visualized under UV light (254 nm), as the thiazole ring is UV-active. nih.gov The retention factor (Rf) value can be used for preliminary identification.

Table 1: Representative Chromatographic Conditions for Thiazole Derivatives

| Technique | Stationary Phase | Mobile Phase/Carrier Gas | Detection | Application |

|---|---|---|---|---|

| HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile:Water (Gradient) | UV-Vis (e.g., 254 nm) | Purity Assessment, Quantification |

| GC | HP-5 (5% Phenyl Methyl Siloxane) | Helium | Flame Ionization (FID) / Mass Spectrometry (MS) | Impurity Profiling, Trace Analysis |

| TLC | Silica Gel 60 F254 | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV Light (254 nm) | Reaction Monitoring |

Spectrophotometric Methods: UV-Vis, Fluorescence for Quantification

Spectrophotometric techniques are valuable for the quantification of this compound, especially when a chromophore is present.

UV-Visible (UV-Vis) Spectroscopy: The thiazole ring system contains conjugated double bonds, which results in the absorption of UV radiation. nist.gov A UV-Vis spectrum, obtained by measuring the absorbance of a solution of the compound over a range of wavelengths, can provide a characteristic absorption maximum (λmax). This λmax can be used for quantitative analysis based on the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the analyte. For quantification, a calibration curve is typically constructed using standards of known concentration. The UV spectrum for thiazole itself shows a maximum around 235 nm. Substituted thiazoles would be expected to have shifts in this maximum. nist.govuobaghdad.edu.iq

Fluorescence Spectroscopy: Many heterocyclic compounds, including various thiazole derivatives, exhibit fluorescence. chim.itresearchgate.net Fluorescence spectroscopy is an exceptionally sensitive technique. It involves exciting the molecule at its absorption wavelength and measuring the light emitted at a longer wavelength. acs.org The intensity of the emitted light is proportional to the concentration of the compound. For thiazole-containing compounds, derivatization to form a more fluorescent species, such as thionine, has been used to enhance sensitivity. researchgate.net The fluorescence properties, including quantum yield and Stokes shift, are highly dependent on the substituents on the thiazole ring and the solvent used. chim.itacs.org

Electrophoretic Techniques for Separation and Characterization

Capillary electrophoresis (CE) offers an alternative to HPLC and GC, providing high separation efficiency and short analysis times. wikipedia.org

For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is the most suitable approach. In MEKC, a surfactant (like sodium dodecyl sulfate) is added to the buffer above its critical micelle concentration. whitman.edu This forms micelles that act as a pseudo-stationary phase. The separation is then based on the partitioning of the analyte between the aqueous buffer and the hydrophobic interior of the micelles. whitman.edu For heterocyclic aromatic amines, CE coupled with mass spectrometry has been shown to be a powerful analytical tool. nih.gov Optimization of parameters such as buffer pH, surfactant concentration, and applied voltage is crucial for achieving good separation. researchgate.net

Hyphenated Techniques like LC-MS/MS and GC-MS for Trace Analysis in Complex Matrices

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, are indispensable for the definitive identification and trace-level quantification of compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique combines the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. LC-MS/MS is particularly useful for analyzing trace amounts of heterocyclic amines and other compounds in complex matrices like food products. researchgate.netnih.govresearchgate.netnih.gov After separation on the LC column, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In tandem MS, a specific parent ion corresponding to the mass of this compound is selected, fragmented, and specific product ions are monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and reduces matrix interference. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a robust technique for the identification and quantification of volatile and semi-volatile compounds. wiley.comkohan.com.tw After separation by GC, the components enter the mass spectrometer, where they are typically ionized by electron impact (EI). The resulting fragmentation pattern (mass spectrum) serves as a chemical "fingerprint" that can be compared to spectral libraries for positive identification. nih.gov Headspace GC-MS is a variation used for analyzing volatile compounds in solid or liquid samples without extensive sample preparation. mdpi.com

Table 2: Comparison of Hyphenated Techniques for Trace Analysis

| Technique | Typical Ionization | Key Advantage | Application for this compound |

|---|---|---|---|

| LC-MS/MS | Electrospray (ESI) | High sensitivity and selectivity for non-volatile or thermally labile compounds. | Quantification in complex, non-volatile matrices. |

| GC-MS | Electron Impact (EI) | Excellent for volatile compounds; provides structural information via fragmentation patterns. | Identification and quantification in flavor/fragrance analysis or as a volatile impurity. |

Development of Reference Standards and Analytical Validation Protocols

The reliability of any quantitative analysis depends on the availability of high-purity reference standards and validated analytical methods.

Reference Standards: A certified reference material (CRM) of this compound with a specified purity is essential for accurate quantification. scirp.orgiaea.org The development of a CRM involves the synthesis of the compound at high purity, followed by comprehensive characterization to confirm its identity and assign a purity value with a calculated uncertainty. researchgate.netmdpi.com Organizations like the United States Pharmacopeia (USP) provide official reference standards for a wide range of substances. usp.org

Analytical Validation: Any analytical method used for quality control or regulatory purposes must be validated to ensure it is fit for its intended purpose. nih.govfao.org Validation is performed according to guidelines from bodies like the International Council for Harmonisation (ICH). Key validation parameters include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

Accuracy: The closeness of the test results to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Quality Control and Impurity Profiling in Synthetic Batches

Maintaining batch-to-batch consistency and ensuring the safety of a chemical product necessitates stringent quality control and a thorough understanding of its impurity profile.

Impurity Profiling: This involves the identification and quantification of each impurity present in the final product. pharmainfo.innih.gov Impurities can originate from various sources, including starting materials, intermediates, by-products from side reactions, and degradation products. researchgate.netijpsonline.com A combination of chromatographic and spectroscopic techniques is typically employed for this purpose. HPLC and GC are used to separate the impurities, while MS and NMR are used for their structural elucidation. nih.gov

Regulatory guidelines, such as those from the ICH, set thresholds for reporting, identifying, and qualifying impurities in drug substances. Understanding the impurity profile is crucial as even small amounts of certain impurities can have significant effects. researchgate.net The development of a robust synthetic process aims to control the formation of these impurities to acceptable levels. Analytical methods must be sensitive enough to detect and quantify these impurities at the required low levels.

Future Perspectives and Emerging Research Directions for 4 Cyclopropyl 2,5 Dimethylthiazole

Exploration of Novel Synthetic Routes and Sustainable Chemistry Approaches

The traditional synthesis of thiazoles, such as the Hantzsch synthesis, often involves harsh reaction conditions and the use of hazardous materials. bepls.com The future of 4-cyclopropyl-2,5-dimethylthiazole synthesis lies in the development of greener and more sustainable methods. bohrium.comresearchgate.net This includes the use of environmentally benign solvents, recyclable catalysts, and energy-efficient techniques like microwave and ultrasound irradiation. bepls.combohrium.comnih.gov

Key sustainable approaches being explored for thiazole (B1198619) synthesis in general, and applicable to this compound, include:

Multi-component, one-pot reactions: These reactions improve efficiency by combining multiple synthetic steps into a single procedure, reducing waste and saving time. bepls.comsruc.ac.uk

Green catalysts: The use of biocatalysts, phase-transfer catalysts, and recoverable nanocatalysts, such as nano-NiFe2O4, can lead to higher yields and can be reused, minimizing waste. bohrium.comacs.org

Alternative solvents: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or polyethylene (B3416737) glycol (PEG) is a key focus. bepls.combohrium.com

Energy-efficient methods: Microwave-assisted and ultrasound-mediated syntheses can significantly shorten reaction times and improve yields compared to conventional heating methods. bohrium.comresearchgate.net

A recent study demonstrated the synthesis of thiazolo[5,4-d]thiazoles using an eco-friendly L-proline-ethylene glycol mixture, highlighting a move towards safer solvents. mdpi.com The development of such novel, sustainable routes will be crucial for the environmentally responsible production of this compound.

Advanced Derivatization for Enhanced Biological or Material Properties

The modification of the this compound core structure through advanced derivatization holds immense potential for creating new molecules with enhanced biological activities or material properties. bohrium.comglobalresearchonline.net The thiazole ring is a versatile scaffold, and strategic modifications can lead to compounds with a wide range of applications. wjrr.orgneliti.comresearchgate.net

Future research in this area will likely focus on:

Structure-Activity Relationship (SAR) studies: A deeper understanding of how different functional groups at various positions on the thiazole ring influence its biological activity is crucial for designing more potent and selective compounds. kuey.net

Hybrid molecules: Combining the this compound moiety with other pharmacologically active scaffolds can lead to the development of hybrid compounds with synergistic or novel therapeutic effects. nih.gov

Targeted modifications: Derivatization strategies will be aimed at improving specific properties, such as solubility, bioavailability, and target-binding affinity for biological applications, or conductivity and photophysical properties for materials science.